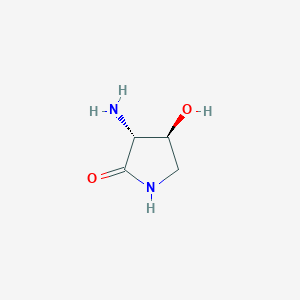
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which is denoted by the (3R,4S) configuration. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amino acids or their derivatives. For instance, starting from L-serine, the hydroxyl group can be protected, followed by the introduction of an amino group at the appropriate position. Subsequent deprotection and cyclization yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts to ensure high enantioselectivity. Enzymatic methods, such as the use of transaminases or hydrolases, are employed to convert precursor molecules into the target compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-3-amino-4-hydroxybutanoic acid
- (3R,4S)-3-amino-4-hydroxyhexanoic acid
Uniqueness
What sets (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one apart from similar compounds is its unique pyrrolidinone ring structure. This ring imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H8N2O2 |
|---|---|
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m0/s1 |
Clave InChI |
UJKOPPMEGDPMLI-STHAYSLISA-N |
SMILES isomérico |
C1[C@@H]([C@H](C(=O)N1)N)O |
SMILES canónico |
C1C(C(C(=O)N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


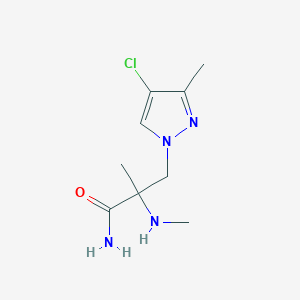



![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)

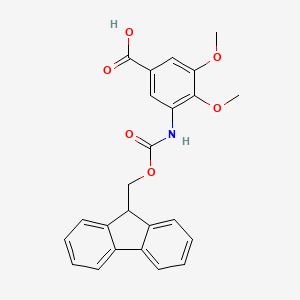
![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
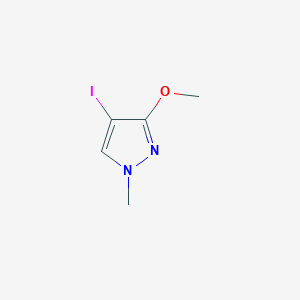

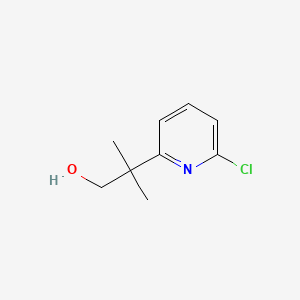

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)

